

CAS number and molecular weight of Hydroxy-PEG16-Boc

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Compound of Interest

Compound Name: Hydroxy-PEG16-Boc

Cat. No.: B1192896

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In-Depth Technical Guide: Hydroxy-PEG16-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Hydroxy-PEG16-Boc**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification and Properties

Hydroxy-PEG16-Boc is more precisely identified in chemical literature and supplier catalogs as N-Boc-PEG16-alcohol or t-Boc-Amido-PEG16-Alcohol. It features a polyethylene glycol (PEG) chain of 16 ethylene glycol units, conferring hydrophilicity and biocompatibility to the molecules it links. One terminus is capped with a hydroxyl (-OH) group, while the other is a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal a primary amine, allowing for sequential and controlled conjugation reactions.

The key attributes of N-Boc-PEG16-alcohol are summarized in the table below:



Property	Value
Synonyms	Hydroxy-PEG16-Boc, t-Boc-Amido-PEG16- Alcohol
CAS Number	159156-95-3, 2592432-32-9[1][2][3]
Molecular Formula	C37H75NO18
Molecular Weight	822.00 g/mol [2][3]
Exact Mass	821.5000 g/mol [2]
Purity	>95% to >98% (typical)
Appearance	To be determined (often a solid or viscous oil)
Storage Conditions	-20°C, dry and dark[2]

Role in Therapeutic Development

The bifunctional nature of N-Boc-PEG16-alcohol makes it an invaluable tool in the synthesis of complex biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic profile.

Application in PROTAC Synthesis

PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to degrade specific target proteins. A PROTAC molecule typically consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. N-Boc-PEG16-alcohol is frequently used as a component of this linker to provide the necessary spacing and physical properties for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.

Application in Antibody-Drug Conjugate (ADC) Synthesis

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. PEG linkers like N-Boc-PEG16-alcohol can be used to attach the drug to the antibody,



enhancing the hydrophilicity of the final ADC, which can reduce aggregation and improve its in vivo performance.

Experimental Protocols

The following are generalized experimental protocols for the use of N-Boc-PEG16-alcohol in the synthesis of a PROTAC and an ADC. These should be adapted and optimized for specific molecules and experimental conditions.

Representative Protocol for PROTAC Synthesis

This protocol outlines a general workflow for synthesizing a PROTAC where N-Boc-PEG16alcohol is used as a linker component.

- Activation of the Hydroxyl Group:
 - Dissolve N-Boc-PEG16-alcohol in a suitable anhydrous solvent (e.g., dichloromethane, DCM).
 - Activate the terminal hydroxyl group for conjugation. A common method is conversion to a
 tosylate by reacting with tosyl chloride in the presence of a base like triethylamine (TEA)
 or pyridine.
 - Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, quench the reaction and purify the activated linker (N-Boc-PEG16-OTs)
 by column chromatography.
- Conjugation to the First Ligand (e.g., E3 Ligase Ligand):
 - Dissolve the activated linker and the E3 ligase ligand (containing a suitable nucleophile,
 e.g., a phenol or amine) in an appropriate solvent (e.g., dimethylformamide, DMF).
 - Add a base (e.g., potassium carbonate or diisopropylethylamine, DIPEA) to facilitate the nucleophilic substitution reaction.
 - Heat the reaction mixture as required and monitor for completion.



- Purify the resulting intermediate (Boc-PEG16-E3 Ligand) by chromatography.
- Deprotection of the Boc Group:
 - Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% TFA).
 - Stir the reaction at room temperature and monitor for the removal of the Boc group.
 - Once complete, remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate (H₂N-PEG16-E3 Ligand).
- Conjugation to the Second Ligand (e.g., Target Protein Ligand):
 - Activate the carboxylic acid group of the target protein ligand using a coupling reagent such as HATU or EDC/NHS in a suitable solvent like DMF.
 - Add the deprotected amine intermediate to the activated ligand solution.
 - Stir the reaction at room temperature until completion.
 - Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).
 - Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Representative Protocol for ADC Synthesis (Conceptual)

This protocol describes a conceptual workflow for incorporating N-Boc-PEG16-alcohol into an ADC.

- Linker-Payload Synthesis:
 - The N-Boc-PEG16-alcohol is first reacted with a cytotoxic drug that has a suitable functional group for conjugation to the linker's hydroxyl group (after activation) or amine group (after deprotection and modification). This creates a Boc-protected linker-drug conjugate.



Antibody Modification:

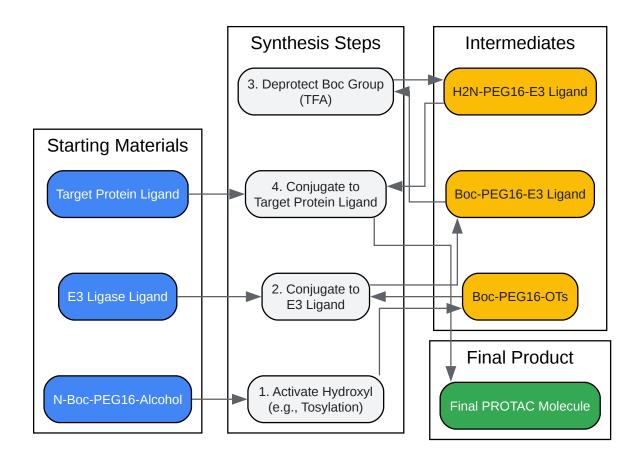
The monoclonal antibody is modified to introduce a reactive handle for conjugation. This
can be achieved, for example, by reducing interchain disulfide bonds to generate free
thiols.

• Final Conjugation:

- The Boc group on the linker-drug conjugate is removed.
- The linker-drug is then modified to introduce a functional group that is reactive towards the modified antibody (e.g., a maleimide group to react with thiols).
- The activated linker-drug is then incubated with the modified antibody under controlled conditions to form the final ADC.
- The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody and small molecules.

Visualized Workflows and Pathways General PROTAC Synthesis Workflow





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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Deprotection and Amine Reactivity



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Caption: The deprotection of the Boc group and subsequent amine reaction.



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